molecular formula C19H22N2O3S B2619099 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 951572-86-4

4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

カタログ番号 B2619099
CAS番号: 951572-86-4
分子量: 358.46
InChIキー: ABFUFFGTBREMSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an ABA-mimicking ligand . It has been identified as a small molecule that acts as a potent activator of multiple members of the family of ABA receptors . In Arabidopsis, it activates a gene network that is highly similar to that induced by ABA .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 4-methylbenzenesulfonamide group attached to a 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl group .

作用機序

4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to a reduction in inflammation and cell death. In addition, this compound has been shown to inhibit the activity of other enzymes involved in inflammation and immune response, such as IKKβ and IRAK1.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into affected tissues. In addition, this compound has been shown to reduce pain and improve joint function in animal models of arthritis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

One advantage of 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is its specificity for p38 MAPK, which reduces the risk of off-target effects. In addition, this compound has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of this compound is its relatively low potency compared to other p38 MAPK inhibitors. This may limit its efficacy in certain disease models.

将来の方向性

There are several potential future directions for the development of 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide and other p38 MAPK inhibitors. One area of interest is the development of combination therapies that target multiple signaling pathways involved in inflammation and immune response. Another area of interest is the development of p38 MAPK inhibitors with improved potency and selectivity. Finally, there is ongoing research into the role of p38 MAPK in various diseases, which may lead to the identification of new therapeutic targets for p38 MAPK inhibitors.

合成法

The synthesis of 4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrahydroquinoline ring, which is achieved through a condensation reaction between 2-acetylcyclohexanone and aniline. The final product is obtained after several purification steps, including recrystallization and column chromatography.

科学的研究の応用

4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders. In preclinical studies, this compound has been shown to inhibit the activity of p38 MAPK, a key signaling molecule involved in the regulation of inflammation and cell death. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

特性

IUPAC Name

4-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-12-21-18-10-7-16(13-15(18)6-11-19(21)22)20-25(23,24)17-8-4-14(2)5-9-17/h4-5,7-10,13,20H,3,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFUFFGTBREMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。